molecular formula C22H23FN6O B2915626 1-(4-Fluorophenyl)-3-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)urea CAS No. 1020975-33-0

1-(4-Fluorophenyl)-3-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)urea

Cat. No.: B2915626
CAS No.: 1020975-33-0
M. Wt: 406.465
InChI Key: WXJDQWHXLNALPV-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-3-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)urea is a useful research compound. Its molecular formula is C22H23FN6O and its molecular weight is 406.465. The purity is usually 95%.
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Properties

IUPAC Name

1-(4-fluorophenyl)-3-[4-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23FN6O/c1-28-12-14-29(15-13-28)21-11-10-20(26-27-21)16-2-6-18(7-3-16)24-22(30)25-19-8-4-17(23)5-9-19/h2-11H,12-15H2,1H3,(H2,24,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXJDQWHXLNALPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NN=C(C=C2)C3=CC=C(C=C3)NC(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(4-Fluorophenyl)-3-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)urea has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and antiparasitic effects. This article reviews the biological activity of this compound, supported by recent research findings, structure-activity relationships (SAR), and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C22H24FN5C_{22}H_{24}FN_{5} with a molecular weight of approximately 393.46 g/mol. The structure features a urea linkage, which is significant for its biological interactions.

Anticancer Activity

Recent studies have indicated that derivatives of urea compounds, including the target compound, exhibit significant anticancer properties. The mechanism primarily involves the inhibition of key enzymes involved in tumor growth and proliferation.

  • EGFR Inhibition : Similar compounds have been shown to inhibit the Epidermal Growth Factor Receptor (EGFR), a critical target in cancer therapy. Anilino-1,4-naphthoquinones, for example, have demonstrated potent inhibitory effects on EGFR, suggesting that modifications on the urea structure could enhance this activity .
  • Cell Proliferation Studies : In vitro assays have shown that urea derivatives can suppress cell proliferation in various cancer cell lines. The specific activity of This compound remains to be fully elucidated but is expected to follow similar trends based on its structural analogs.

Antiparasitic Activity

The compound's potential as an antiparasitic agent has also been explored.

  • Cryptosporidium Inhibition : Research on triazolopyridazine derivatives has revealed promising results against Cryptosporidium species, which are known to cause severe gastrointestinal infections. For instance, compounds with similar piperazine linkers showed effective in vivo efficacy against C. parvum .
  • Mechanism of Action : The antiparasitic effects are believed to stem from the disruption of metabolic pathways essential for parasite survival. The specific mode of action for This compound needs further investigation but may involve targeting unique metabolic enzymes critical for Cryptosporidium growth.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

Structural Feature Effect on Activity
Urea LinkageEssential for binding to biological targets
4-Fluorophenyl GroupEnhances lipophilicity and receptor affinity
4-MethylpiperazineImproves solubility and bioavailability
Pyridazine SubstituentPotentially increases selectivity for targets

Case Studies

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.